Home > Products > Screening Compounds P57210 > P-gp inhibitor 1
P-gp inhibitor 1 -

P-gp inhibitor 1

Catalog Number: EVT-10962848
CAS Number:
Molecular Formula: C32H31N5O2
Molecular Weight: 517.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

P-glycoprotein inhibitor 1 is a compound designed to inhibit the activity of P-glycoprotein, a membrane protein that plays a significant role in drug transport and multidrug resistance in cancer therapy. The overexpression of P-glycoprotein is often associated with the failure of chemotherapy, making its inhibitors crucial for enhancing the efficacy of anticancer drugs. This compound has been the subject of extensive research aimed at understanding its mechanism, synthesis, and potential applications.

Source and Classification

P-glycoprotein inhibitor 1 falls under the category of small molecule inhibitors targeting ATP-binding cassette transporters, specifically P-glycoprotein. These compounds are generally classified based on their chemical structure and mechanism of action. The development of such inhibitors is critical in overcoming drug resistance in various diseases, particularly cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of P-glycoprotein inhibitor 1 involves several chemical reactions that can be optimized using computational methods. A notable approach includes virtual chemical synthesis combined with structure-based design to enhance binding characteristics. For instance, variants of previously identified inhibitors have been generated using a computational program called ChemGen, which allows for the prediction and optimization of chemical structures that bind effectively to P-glycoprotein .

The synthetic pathway typically includes steps such as:

  • Retrosynthetic Analysis: Identifying potential synthetic routes by breaking down complex structures into simpler precursors.
  • Chemical Reactions: Utilizing reactions like Friedel-Crafts acylation or nucleophilic substitutions to construct the desired molecular framework.
  • Purification Techniques: Employing high-performance liquid chromatography to isolate and purify the final product.
Molecular Structure Analysis

P-glycoprotein inhibitor 1 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with P-glycoprotein. The structure typically includes:

  • Transmembrane Domains: Essential for binding within the P-glycoprotein's drug-binding domain.
  • Nucleotide-Binding Domains: Critical for ATP hydrolysis, which powers the transport mechanism.

Data from structural studies, including cryo-electron microscopy, reveal insights into how these inhibitors fit into the binding sites of P-glycoprotein, enhancing our understanding of their efficacy .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing P-glycoprotein inhibitor 1 are diverse and include:

  • Formation of Key Intermediates: Utilizing various reagents to create intermediates that will lead to the final product.
  • Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield and purity.
  • Characterization Techniques: Employing methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds.

These reactions are crucial for developing effective inhibitors that can be used in clinical settings.

Mechanism of Action

The mechanism by which P-glycoprotein inhibitor 1 operates involves several key processes:

  1. Binding: The inhibitor binds to specific sites on the P-glycoprotein, blocking substrate access.
  2. Conformational Change: The binding induces a change in the protein's conformation, preventing it from transporting drugs out of cells.
  3. ATP Hydrolysis Inhibition: By interfering with ATP hydrolysis, these inhibitors effectively reduce the energy available for substrate efflux .

This mechanism is vital for restoring the sensitivity of cancer cells to chemotherapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Typically varies based on the functional groups present; many inhibitors are designed to be soluble in physiological conditions.
  • Stability: Stability under physiological conditions is crucial for their efficacy as therapeutic agents.

Chemical Properties

  • Molecular Weight: Generally falls within a range suitable for drug-like properties (approximately 300-500 Da).
  • pKa Values: These values influence solubility and permeability through biological membranes.

Relevant data from studies indicate that modifications to these properties can significantly impact the inhibitor's effectiveness against P-glycoprotein-mediated drug resistance .

Applications

P-glycoprotein inhibitor 1 has several scientific applications:

  • Cancer Therapy: Used in combination with chemotherapeutic agents to overcome multidrug resistance in cancer treatments.
  • Drug Development: Assists in designing new drugs that can bypass P-glycoprotein-mediated efflux.
  • Diagnostic Imaging: Certain derivatives have been labeled with radioactive isotopes for imaging studies to assess P-glycoprotein activity in vivo .
Introduction to P-glycoprotein-Mediated Multidrug Resistance (MDR)

Biological Significance of P-glycoprotein in Oncology and Pharmacokinetics

P-glycoprotein (P-glycoprotein), an ATP-binding cassette transporter encoded by the ABCB1 gene, functions as a transmembrane efflux pump with broad substrate specificity. Its 170-kDa glycoprotein structure comprises two symmetrical halves, each containing six transmembrane helices forming drug-binding domains and a cytoplasmic nucleotide-binding domain that hydrolyzes ATP to power substrate extrusion [1] [5]. This molecular architecture enables P-glycoprotein to transport structurally diverse compounds, including:

  • Chemotherapeutic agents (anthracyclines, taxanes, vinca alkaloids)
  • Immunosuppressants (cyclosporine, tacrolimus)
  • Cardiac glycosides (digoxin)
  • HIV protease inhibitors

In normal physiology, P-glycoprotein exhibits strategic tissue distribution that defines pharmacokinetic barriers:Table 1: Tissue Distribution and Pharmacokinetic Roles of P-glycoprotein

Tissue LocationPhysiological RolePharmacokinetic Impact
Intestinal epitheliumLuminal efflux of xenobioticsReduces oral drug absorption and bioavailability
Blood-brain barrier endotheliumProtects CNS from toxinsLimits central nervous system drug penetration
Hepatobiliary canaliculiBile secretion of substratesEnhances hepatic elimination
Renal proximal tubulesUrinary excretionIncreases renal clearance
Placental syncytiotrophoblastsFetal protectionPrevents fetal drug exposure

The transporter's promiscuous substrate recognition stems from a large hydrophobic binding pocket lined with aromatic amino acid side chains that accommodates compounds sharing key physicochemical properties: amphiphilicity, moderate molecular weight (250-1,200 Da), and neutral or cationic charge at physiological pH [1] [5]. In oncology, P-glycoprotein overexpression constitutes a major multidrug resistance mechanism. Malignant cells acquire this phenotype through:

  • Intrinsic expression: Elevated baseline ABCB1 transcription in cancers of the colon, kidney, liver, and pancreas
  • Acquired resistance: Selection pressure from chemotherapy upregulating P-glycoprotein expression
  • Transcriptional activation: Signaling pathways (PI3K/Akt, Wnt/β-catenin) inducing ABCB1 gene expression [1]

Mechanistically, P-glycoprotein reduces intracellular drug accumulation through ATP-dependent efflux, maintaining subtherapeutic concentrations of chemotherapeutic agents. The "floppase" model explains this process: substrates partition into the cytoplasmic membrane leaflet, where P-glycoprotein binds them and facilitates translocation ("flopping") to the outer membrane leaflet for dissociation into the extracellular space. This lipid-mediated transport mechanism distinguishes P-glycoprotein from aqueous-phase transporters [5].

Historical Development of P-glycoprotein Inhibitor Generations

The chronology of P-glycoprotein inhibitor development reflects evolving strategies to overcome multidrug resistance:

Table 2: Generational Evolution of P-glycoprotein Inhibitors

GenerationRepresentative AgentsMechanistic ApproachKey Limitations
First (1980s-1990s)Verapamil, Cyclosporin A, Quinidine, TamoxifenCompetitive substrate inhibition at drug-binding domainsLow binding affinity requiring toxic concentrations; pharmacologic activity causing off-target effects
Second (1990s-2000s)Valspodar (PSC833), Dexverapamil, Biricodar (VX-710)Structural analogs with reduced toxicityInhibition of cytochrome P450 3A4 causing dangerous drug-drug interactions; inhibition of multiple ABC transporters
Third (2000s-present)Tariquidar (XR9576), Zosuquidar (LY335979), Laniquidar (R101933)High-affinity non-competitive inhibitionDevelopment halted due to unexpected toxicity in clinical trials; pharmacokinetic interactions
Fourth (Emerging)Natural product derivatives, Peptidomimetics, Dual-activity ligands, Nucleotide-binding domain inhibitorsTargeted inhibition of ATPase domains; nanotechnology delivery; transcriptional suppressionPreclinical optimization ongoing; specificity challenges remain

First-generation inhibitors emerged from empirical observations that existing pharmaceuticals could reverse resistance. Verapamil, a calcium channel blocker, became the archetype after demonstrating resensitization of resistant cells to vinca alkaloids in vitro. However, micromolar concentrations required for efflux inhibition caused severe cardiovascular toxicity in patients, limiting clinical utility [2] [4]. Second-generation agents improved specificity through structural refinement: valspodar, a cyclosporin derivative lacking immunosuppressive activity, achieved nanomolar binding affinity. Nevertheless, pharmacokinetic interactions proved problematic as valspodar simultaneously inhibited cytochrome P450 3A4 and P-glycoprotein, unpredictably elevating plasma concentrations of co-administered chemotherapeutics [6] [10].

Third-generation inhibitors employed combinatorial chemistry and quantitative structure-activity relationship modeling to achieve enhanced specificity. Tariquidar binds P-glycoprotein with picomolar affinity, allosterically locking the transporter in an inactive conformation without blocking ATP binding sites. Despite promising preclinical results, phase III trials revealed unexpected toxicity profiles unrelated to P-glycoprotein inhibition, including hypersensitivity reactions and bone marrow suppression [2] [6]. This generational progression established critical design principles: successful inhibitors must avoid pharmacokinetic interactions, exhibit low toxicity at efficacious concentrations, and specifically target resistance mechanisms without compromising protective functions in normal tissues.

Rationale for Novel P-glycoprotein Inhibitor Discovery

Despite four decades of research, no P-glycoprotein inhibitor has achieved clinical approval for oncology applications, creating an urgent unmet therapeutic need. The biological complexity of multidrug resistance necessitates innovative approaches addressing previous failures:

Tumor Heterogeneity and Resistance Redundancy: Cancers co-express multiple ATP-binding cassette transporters (e.g., breast cancer resistance protein, multidrug resistance-associated proteins) with overlapping substrate specificity. Single-transporter inhibition often permits compensatory efflux through alternative pumps. Effective strategies must either target transporter oligomers or employ multi-transporter inhibitors [6] [9].

Pharmacokinetic Interference: Traditional inhibitors disrupted cytochrome P450 metabolism, causing variable chemotherapeutic exposure. Next-generation compounds must avoid hepatic metabolism interference while maintaining potency. Computational approaches identified HM30181 derivatives that selectively inhibit intestinal P-glycoprotein without systemic interactions, boosting oral paclitaxel bioavailability from 3.4% to 41.3% in preclinical models [10].

Nucleotide-Binding Domain Targeting: Historical inhibitors competed with substrates at transmembrane drug-binding domains, inadvertently becoming transported substrates themselves. Novel chemotypes (e.g., compounds 29, 34, 45) bind nucleotide-binding domains, inhibiting ATP hydrolysis without being effluxed. These inhibitors demonstrate:

  • 10-100 fold reductions in paclitaxel IC50 in resistant prostate cancer models
  • Enhanced intracellular daunorubicin accumulation
  • No significant inhibition of breast cancer resistance protein at therapeutic concentrations [9]

Transcriptional Modulation: Beyond direct transporter inhibition, epigenetic approaches target P-glycoprotein overexpression mechanisms:

  • MicroRNA-200c suppresses ABCB1 transcription through JNK pathway inhibition
  • MicroRNA-145 directly binds ABCB1 mRNA 3'-UTR suppressing translation
  • Histone deacetylase inhibitors downregulate ABCB1 promoter activity [1]

Advanced Delivery Systems: Nanocarriers bypass P-glycoprotein through:

  • Endocytosis-mediated cellular uptake avoiding transmembrane efflux
  • Transporter-saturating high local drug concentrations
  • Co-delivery of siRNA suppressing ABCB1 expressionLiposomal doxorubicin formulations demonstrate 85-fold greater accumulation in resistant tumors versus free drug [10].

The convergence of computational chemistry, structural biology, and nanotechnology provides unprecedented tools for rational inhibitor design. High-resolution cryo-EM structures reveal transient inhibitor binding pockets, while molecular dynamics simulations optimize compound docking at nucleotide-binding domains. These advances illuminate a path toward clinically viable P-glycoprotein modulation that may finally overcome the formidable challenge of multidrug resistance [6] [9].

Properties

Product Name

P-gp inhibitor 1

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-pyridin-4-ylquinazolin-4-amine

Molecular Formula

C32H31N5O2

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C32H31N5O2/c1-38-29-19-24-14-18-37(21-25(24)20-30(29)39-2)17-13-22-7-9-26(10-8-22)34-32-27-5-3-4-6-28(27)35-31(36-32)23-11-15-33-16-12-23/h3-12,15-16,19-20H,13-14,17-18,21H2,1-2H3,(H,34,35,36)

InChI Key

TXKOCTPGTLRGNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC4=NC(=NC5=CC=CC=C54)C6=CC=NC=C6)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.